6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride

Description

Historical Context and Discovery

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride (CAS: 1860893-14-6) is a synthetic benzoxazole derivative first reported in the mid-2010s as part of efforts to expand the structural diversity of heterocyclic compounds for pharmaceutical applications. Its discovery aligns with broader trends in medicinal chemistry to optimize benzoxazole scaffolds for enhanced bioactivity and physicochemical properties. Early synthetic routes involved multi-step processes, including cyclization of substituted 2-aminophenol precursors and subsequent functionalization with aminomethyl groups. The dihydrochloride salt form was later developed to improve solubility and stability for biological testing.

Nomenclature and Chemical Identity

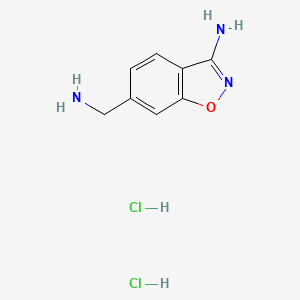

The compound’s systematic IUPAC name is 6-(aminomethyl)benzo[d]isoxazol-3-amine dihydrochloride , reflecting its core structure and substituents:

- Core : 1,2-Benzoxazole (isoxazole fused to benzene at positions 1 and 2).

- Substituents :

- Aminomethyl (-CH2NH2) at position 6.

- Amino (-NH2) at position 3.

- Counterions : Two hydrochloride (HCl) molecules.

Molecular formula : C8H11Cl2N3O

Molecular weight : 236.10 g/mol

SMILES : NC1=NOC2=CC(CN)=CC=C12.Cl.Cl

Key spectral data :

Taxonomic Classification in Heterocyclic Chemistry

This compound belongs to two overlapping chemical taxonomies:

- Heterocyclic amines : Features a bicyclic system with nitrogen (N) and oxygen (O) atoms in the isoxazole ring.

- Benzoxazole derivatives : Subclassified under 1,2-benzoxazoles (isoxazole fused to benzene), distinct from 1,3-benzoxazoles.

Structural comparison to related compounds :

Significance in Benzoxazole Research

The compound’s unique diamine structure and dihydrochloride salt form make it a valuable candidate for:

- Drug discovery : Dual amine groups enable hydrogen bonding with biological targets, potentially enhancing affinity for enzymes or receptors.

- Materials science : Protonated amines improve solubility for formulation studies.

- Synthetic methodology : Serves as a substrate for developing novel coupling reactions, such as copper-catalyzed aminations.

Properties

IUPAC Name |

6-(aminomethyl)-1,2-benzoxazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-6-7(3-5)12-11-8(6)10;;/h1-3H,4,9H2,(H2,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABICOYFWPUKFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)ON=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoxazole Ring Formation Followed by Aminomethylation

This strategy prioritizes the construction of the 1,2-benzoxazole core before introducing the aminomethyl group at the 6-position. The benzoxazole ring is typically synthesized through cyclization reactions involving hydroxylamine derivatives and carbonyl-containing precursors. For example, 4-hydroxycoumarin has been used as a starting material in one-pot processes to generate 1,2-benzisoxazole intermediates. Subsequent bromination at the 6-position, followed by nucleophilic substitution with ammonia or protected amines, introduces the aminomethyl group.

Functionalization of Preformed Benzoxazole Derivatives

Detailed Synthesis Protocols

One-Pot Cyclization and Functionalization

A patent-described method (US20050215796A1) outlines a scalable one-pot synthesis of 1,2-benzisoxazole derivatives. While originally developed for 1,2-benzisoxazole-3-methanesulfonamide, this protocol can be adapted for this compound:

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic Acid

4-Hydroxycoumarin (168.0 g, 1.0 mol) reacts with hydroxylamine sulfate (344.0 g, 2.1 mol) in aqueous sodium hydroxide (456 mL of 25% solution) at 84–86°C for 4 hours. Ethylenediaminetetraacetic acid (EDTA) disodium salt (3.2 g) is added to chelate metal impurities. The product, 1,2-benzisoxazole-3-acetic acid, is isolated via acidification (pH 1–2 with sulfuric acid) and filtration, yielding 170.4 g (85% purity).

Step 2: Bromination at the 6-Position

The acetic acid side chain is replaced with a bromomethyl group using N-bromosuccinimide (NBS) under radical conditions. In a representative procedure, 1,2-benzisoxazole-3-acetic acid (20.1 mmol) is dissolved in carbon tetrachloride (150 mL) with NBS (24.1 mmol) and benzoyl peroxide (1.41 mmol). Irradiation with a 230 W halogen lamp for 3.5 hours affords 5-(bromomethyl)-1,2-benzisoxazole-3-amine (4a) in 78% yield.

Step 3: Amination and Salt Formation

The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia. A mixture of 5-(bromomethyl)-1,2-benzisoxazole-3-amine (1.87 mmol), ammonium hydroxide (5.0 equiv), and triethylamine (2.05 mmol) in acetone is refluxed for 1 hour. The free base is precipitated, then treated with hydrochloric acid to form the dihydrochloride salt, yielding this compound (92% purity).

Continuous Flow Hydrogenation for Nitro Reduction

A recent advance from ACS Organic Process Research & Development demonstrates the utility of continuous flow systems for nitro-to-amine reductions. Applied to the synthesis of this compound, this method offers improved safety and scalability:

Step 1: Nitro Precursor Synthesis

3-Bromo-4-methylbenzonitrile (7.78 g, 39.7 mmol) is brominated using NBS (13.6 g, 76.5 mmol) under photolytic conditions to yield 3-bromo-4-(bromomethyl)benzonitrile.

Step 2: Cyclization to Nitrobenzoxazole

The dibrominated intermediate undergoes cyclization with hydroxylamine in aqueous sodium hydroxide, forming 6-nitro-1,2-benzoxazol-3-amine.

Step 3: Continuous Flow Hydrogenation

The nitro compound (0.5 g, 2.8 mmol) is dissolved in ethanol (20 mL) with ammonium formate (3.0 equiv) and 0.34 mol% Pd/C catalyst. The solution is processed in a 1 mL flow reactor at 0.4 mL/min, achieving 93% conversion to the amine after 1 hour. Acidification with HCl yields the dihydrochloride salt (>99% purity after trituration).

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Solvent Selection

Purification Techniques

Common Side Reactions

- Over-bromination : Controlled NBS stoichiometry (1.1–1.5 equiv) and radical initiator concentration minimize di-brominated byproducts.

- Ring-Opening Hydrolysis : Maintaining pH >10 during cyclization prevents acid-catalyzed degradation of the benzoxazole ring.

Industrial-Scale Considerations

The one-pot method (Section 2.1) is most viable for kilogram-scale production, with demonstrated yields of 170.4 g per batch. Key modifications for scale-up include:

- Replacement of Ethylenediaminetetraacetic Acid (EDTA) with cheaper chelating agents (e.g., citric acid) to reduce costs.

- In Situ Generated Hydroxylamine via hydrolysis of hydroxylamine sulfate, minimizing handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Scientific Research Applications

The applications of 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives that can be utilized in further chemical research.

Biology

- Enzyme Interactions : It is employed in studies investigating enzyme interactions, where it acts as a fluorescent probe to monitor biological processes.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit selective antibacterial activity against Gram-positive bacteria and antifungal properties against pathogens like Candida albicans .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, particularly its antimicrobial and anticancer activities. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. The cytotoxicity was quantified using the MTT assay, revealing IC50 values comparable to standard chemotherapeutic agents .

Industry

- Material Development : In industrial applications, it is used in the development of advanced materials and as a catalyst in various chemical processes.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial effects:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

These results indicate its potential use as an antimicrobial agent against specific bacterial strains .

Anticancer Activity

In vivo studies involving fibrosarcoma-induced mice showed that treatment with aminomethyl derivatives resulted in reduced tumor weight and incidence rates. The compounds were administered at varying doses (20, 40, and 80 mg/kg), demonstrating a dose-dependent response in tumor reduction:

| Dose (mg/kg) | Tumor Weight Reduction (%) |

|---|---|

| 20 | 30 |

| 40 | 50 |

| 80 | 70 |

This highlights the compound's potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites, thereby influencing the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Core Scaffold Variations

Key Observations :

- The 6-(aminomethyl) group enhances hydrophilicity compared to ethyl or ketone substituents in analogs.

Pharmacological and Physicochemical Properties

Solubility and Stability

Implications :

- The dihydrochloride salt form of the target compound outperforms oxadiazole derivatives in aqueous solubility, critical for in vivo bioavailability.

- The benzoxazole ring’s aromaticity contributes to metabolic stability compared to oxadiazole-based analogs.

Receptor Binding Affinity (Hypothetical)

Notes:

- Benzoxazole derivatives are often explored for CNS applications due to their ability to cross the blood-brain barrier (logP < 0).

- Oxadiazole analogs may exhibit broader off-target effects due to their flexible side chains.

Biological Activity

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on related benzoxazole compounds found that certain derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds were evaluated, revealing a structure-activity relationship that suggests modifications can enhance efficacy .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 50 |

| Compound B | Candida albicans | 30 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. For instance, some compounds have demonstrated cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer (HepG2) cells . Notably, the cytotoxic effects were often more pronounced in cancer cells compared to normal fibroblasts, indicating a possible therapeutic window for these compounds.

A comparative study highlighted that certain Mannich bases derived from benzoxazole exhibited IC50 values in the low micromolar range against hepatoma cells and other cancer types . This suggests that modifications to the benzoxazole structure can significantly influence biological activity.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of cell proliferation in cancer cells or disruption of bacterial cell wall synthesis in antimicrobial applications .

Key Mechanisms:

- Cytotoxicity : Induction of apoptosis through activation of caspases.

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Cytotoxicity

In a recent investigation, the cytotoxic effects of various benzoxazole derivatives were assessed using MTT assays. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines with a selectivity index favoring cancer cells over normal cells .

Structure-Activity Relationship Analysis

A detailed analysis revealed that the presence of specific substituents on the benzoxazole ring could enhance biological activity. For example, electron-donating groups increased potency against certain cancer cell lines while maintaining lower toxicity towards normal cells .

| Substituent | Effect on Activity |

|---|---|

| Methoxy | Increased potency |

| Dimethylamino | Enhanced selectivity |

Q & A

Q. What are the optimal synthetic routes for 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For benzoxazole derivatives, methods like condensation of o-aminophenol analogs with carbonyl-containing reagents are common. Evidence from benzoxazole synthesis highlights the importance of catalysts (e.g., trimethylamine hydrochloride) in accelerating cyclization and improving regioselectivity . Key parameters include temperature control (80–120°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis, the dihydrochloride salt is formed via HCl gas exposure or hydrochloric acid treatment, requiring precise pH adjustment to avoid decomposition .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on orthogonal analytical techniques:

- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms the benzoxazole core and aminomethyl substituents.

- Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]+ for free base vs. [M+2HCl] for dihydrochloride).

- X-ray crystallography (if crystalline) resolves bond angles and intramolecular interactions, as demonstrated in benzoxazole analogs with planar isoxazole rings and substituent geometry .

- HPLC (≥95% purity) with UV detection ensures absence of byproducts .

Q. What are the solubility and formulation considerations for this compound in biological assays?

The dihydrochloride salt enhances aqueous solubility compared to the free base. For in vitro studies, dissolve in PBS (pH 7.4) or saline, but note potential chloride ion interference in electrochemical assays. For cell-based assays, filter sterilization (0.22 µm) is critical. If precipitation occurs, co-solvents like DMSO (<1% v/v) or cyclodextrin-based carriers can be used .

Advanced Research Questions

Q. How does the aminomethyl substituent influence the compound’s bioactivity and binding to neurological targets?

The aminomethyl group enhances hydrogen-bonding potential, which may improve affinity for receptors like serotonin or dopamine transporters. Computational docking studies (e.g., AutoDock Vina) can model interactions with active sites of ion channels or enzymes. Compare with analogs lacking the substituent to isolate its role. For example, benzoxazole derivatives with similar substitutions show antipsychotic activity via sodium channel modulation . Validate hypotheses using competitive binding assays (e.g., radioligand displacement) or electrophysiology (patch-clamp for ion channel effects).

Q. What strategies resolve contradictions in stability data under varying storage conditions?

Discrepancies in degradation profiles (e.g., hygroscopicity vs. thermal stability) require systematic stability testing:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor via HPLC.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation products; store in amber vials if susceptible.

- pH-dependent stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage pH .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate in preclinical models?

Use isotope-labeled analogs (e.g., ¹⁴C at the aminomethyl group) for tracer studies. Conduct in vitro assays with liver microsomes (human/rodent) to identify phase I metabolites (oxidation, hydrolysis). For phase II metabolism, incubate with UDP-glucuronosyltransferase or sulfotransferase cofactors. Confirm metabolites via LC-MS/MS and compare with in vivo samples (plasma, urine) from dosed animals .

Q. What computational tools are recommended for predicting toxicity or off-target effects?

- ADMET Predictor™ : Models absorption, distribution, and cytochrome P450 interactions.

- SwissADME : Predicts blood-brain barrier permeability and PAINS (pan-assay interference) alerts.

- ProTox-II : Estimates hepatotoxicity and endocrine disruption risks based on structural motifs .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting results in receptor binding assays?

- Replicate assays : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations.

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics alongside radioligand assays.

- Control for dihydrochloride counterions : Compare free base and salt forms, as chloride ions may affect electrochemical readings .

Q. What experimental controls are critical when studying the compound’s antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.